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molecular formula C11H8ClFN2O2 B8292039 ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate

ethyl 4-chloro-6-fluoro-1,5-naphthyridine-3-carboxylate

Cat. No. B8292039
M. Wt: 254.64 g/mol
InChI Key: DBGPGTXEGGUYSF-UHFFFAOYSA-N
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Patent
US08497262B2

Procedure details

The title compound was prepared following the procedure described for 4a using 8-chloro-4-hydroxy-[1,7]naphthyridine-3-carboxylic acid ethyl ester (11). 1H-NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.14 Hz), 4.53 (2H, q, J=7.14 Hz), 8.13 (1H, d, J=5.8 Hz), 8.55 (1H, d, J=5.8 Hz), 9.35 (1H, s). m/z 271.0 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-chloro-4-hydroxy-[1,7]naphthyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:16])=[N:13][C:12](F)=[CH:11][CH:10]=2)=[O:5])[CH3:2].C(OC(C1C=NC2C(C=1O)=CN=C([Cl:34])C=2)=O)C>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:10]([C:15]=1[Cl:16])=[CH:11][CH:12]=[N:13][C:14]=2[Cl:34])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(N=C2C1Cl)F
Step Two
Name
8-chloro-4-hydroxy-[1,7]naphthyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=CC(=NC=C2C1O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC2=C(N=CC=C2C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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